molecular formula C16H26Br2S B115882 2,5-Dibromo-3-dodecylthiophene CAS No. 148256-63-7

2,5-Dibromo-3-dodecylthiophene

Cat. No.: B115882
CAS No.: 148256-63-7
M. Wt: 410.3 g/mol
InChI Key: ZIZGNWAMVWNAJT-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-dodecylthiophene is an organic compound with the molecular formula C16H26Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and a dodecyl (twelve-carbon) chain at the 3 position. It is commonly used as a precursor in the synthesis of conducting polymers and other organic electronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dibromo-3-dodecylthiophene can be synthesized through the bromination of 3-dodecylthiophene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-dodecylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dibromo-3-dodecylthiophene has several scientific research applications, including:

    Organic Electronics: Used as a precursor in the synthesis of conducting polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

    Material Science: Employed in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-3-dodecylthiophene is unique due to its long dodecyl chain, which imparts enhanced solubility and processability compared to its shorter-chain analogs. This makes it particularly valuable in the fabrication of organic electronic devices where solution processing is required .

Properties

IUPAC Name

2,5-dibromo-3-dodecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZGNWAMVWNAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

160096-78-6
Record name Thiophene, 2,5-dibromo-3-dodecyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160096-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10408038
Record name 2,5-Dibromo-3-dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148256-63-7
Record name 2,5-Dibromo-3-dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,5-dibromo-3-dodecylthiophene used in the synthesis of poly(3-alkylthienylenevinylenes)?

A: this compound serves as a crucial monomer in the synthesis of poly(3-alkylthienylenevinylenes) through Stille polymerization. Its structure, featuring bromine atoms at the 2 and 5 positions, allows for polymerization reactions with organotin reagents like (E)-1,2-(bistributylstannyl)ethylene. This reaction leads to the formation of the polymer backbone while maintaining the desired alkyl side chain (dodecyl) for influencing the polymer's properties [].

Q2: What is the impact of regioregularity on the properties of poly(3-alkylthienylenevinylenes) synthesized using this compound?

A: The research indicates that achieving high regioregularity in poly(3-alkylthienylenevinylenes) is crucial for obtaining desirable properties []. When this compound undergoes Stille polymerization, it can potentially result in both regioregular and regiorandom polymer chains. The study found that Stille polymerization using this monomer led to a polymer that was at least 90% regioregular []. This high regioregularity likely contributes to improved properties such as enhanced conductivity and desirable packing morphology in the resulting polymer compared to its regiorandom counterparts.

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